molecular formula C18H18N4O2 B2428926 1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-55-7

1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea

Cat. No.: B2428926
CAS No.: 899952-55-7
M. Wt: 322.368
InChI Key: CSJRJKXPJXPCNH-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound characterized by its unique structure, which includes a phthalazinone moiety linked to a urea group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves the following steps:

  • Formation of the Phthalazinone Intermediate:

    • Starting with phthalic anhydride, the compound undergoes a reaction with hydrazine hydrate to form phthalazinone.
    • Reaction conditions: Reflux in ethanol or another suitable solvent.
  • Formation of the Urea Derivative:

    • The phthalazinone intermediate is then reacted with an isocyanate derivative, specifically 3,4-dimethylphenyl isocyanate.
    • Reaction conditions: Typically carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (around 80-100°C).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phthalazinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(3,4-Dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]carbamate: Similar structure but with a carbamate group.

Uniqueness: 1-(3,4-Dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is unique due to its specific combination of a phthalazinone moiety and a urea group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-7-8-13(9-12(11)2)20-18(24)19-10-16-14-5-3-4-6-15(14)17(23)22-21-16/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJRJKXPJXPCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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